

7-Bromo-2-methoxyquinoline: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: **7-Bromo-2-methoxyquinoline**

Cat. No.: **B1339911**

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Introduction

7-Bromo-2-methoxyquinoline is a key heterocyclic compound extensively utilized in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structure, featuring a quinoline core functionalized with a bromine atom and a methoxy group, offers multiple reaction sites for diversification. The bromine at the 7-position is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. This capability is instrumental in constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery. The quinoline scaffold itself is a privileged structure, found in numerous biologically active compounds with applications as anticancer, antifungal, and antiproliferative agents.^[1]

This document provides detailed application notes and experimental protocols for the use of **7-Bromo-2-methoxyquinoline** in the synthesis of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the bromo and methoxy groups on the quinoline scaffold makes **7-Bromo-2-methoxyquinoline** a valuable precursor for the synthesis of targeted therapeutic agents.

Kinase Inhibitors

The quinoline core is a common feature in many kinase inhibitors. By leveraging the reactivity of the bromine atom, medicinal chemists can synthesize libraries of compounds to target various kinases involved in cancer progression, such as c-Met and VEGFR-2.

- **c-Met Inhibitors:** The HGF/c-Met signaling pathway plays a crucial role in the development and progression of cancer.[2][3][4] Derivatives of **7-Bromo-2-methoxyquinoline** can be elaborated into potent c-Met inhibitors. For instance, through nucleophilic aromatic substitution or cross-coupling reactions, anilino groups can be introduced at the 4-position, a key interaction point with the kinase ATP-binding site.[2][3][4][5]
- **VEGFR-2 Inhibitors:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[6] Inhibition of the VEGF/VEGFR-2 signaling pathway is a validated strategy in cancer therapy.[6][7] The quinoline scaffold can be used to develop potent VEGFR-2 inhibitors, often by introducing complex side chains at the 7-position via cross-coupling chemistry.[6][8]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of druggable targets in the human genome and are involved in a vast array of physiological processes.[9][10][11] The development of selective ligands for GPCRs is a major focus of pharmaceutical research.[12] The versatile chemistry of **7-Bromo-2-methoxyquinoline** allows for the synthesis of diverse molecular shapes and functionalities necessary for specific interactions with GPCR binding pockets.

Key Synthetic Transformations and Protocols

The following sections detail common and powerful palladium-catalyzed cross-coupling reactions utilizing **7-Bromo-2-methoxyquinoline** as a key building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][13][14][15][16] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of **7-Bromo-2-methoxyquinoline** with an arylboronic acid.

Reaction Scheme: **7-Bromo-2-methoxyquinoline** + Arylboronic Acid --(Pd Catalyst, Base)-->
7-Aryl-2-methoxyquinoline

Materials and Equipment:

- **7-Bromo-2-methoxyquinoline**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents)[[17](#)]
- Base (e.g., Cesium carbonate, 2.5 equivalents)[[17](#)]
- Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture)[[13](#)][[17](#)]
- Round-bottom flask or pressure vessel[[17](#)]
- Magnetic stirrer and heating plate
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a round-bottom pressure flask equipped with a stir bar, combine **7-Bromo-2-methoxyquinoline** (1.0 eq), the arylboronic acid (1.1 eq), and cesium carbonate (2.5 eq). [[17](#)]
- Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[[13](#)]
- Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[[13](#)][[17](#)]
- Sparge the mixture with a stream of argon for 10 minutes.[[17](#)]

- Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) to the mixture and continue sparging for an additional 10 minutes.[17]
- Seal the vessel with a screw cap and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[13][17]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
- Upon completion, cool the reaction mixture to room temperature.[13]
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
- Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2-methoxyquinoline.[13]

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Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[18][19][20] This reaction is a powerful tool for synthesizing arylamines from aryl halides.[18][21]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of **7-Bromo-2-methoxyquinoline** with a primary or secondary amine.

Reaction Scheme: **7-Bromo-2-methoxyquinoline** + Amine --(Pd Catalyst, Ligand, Base)--> 7-Amino-2-methoxyquinoline Derivative

Materials and Equipment:

- **7-Bromo-2-methoxyquinoline**
- Primary or secondary amine (1.2 - 1.5 equivalents)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$)
- Phosphine ligand (e.g., BINAP, Xantphos)
- Base (e.g., Sodium tert-butoxide, Cesium carbonate)[21]
- Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
- Schlenk tube or sealed vial
- Magnetic stirrer and heating plate
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In an oven-dried Schlenk tube, combine **7-Bromo-2-methoxyquinoline** (1.0 eq), the palladium pre-catalyst, and the phosphine ligand.[21]
- Add the base (e.g., cesium carbonate, 1.5 eq).[21]
- Seal the tube with a septum, and evacuate and backfill with an inert gas three times.[21]
- Add the anhydrous, degassed solvent followed by the amine (1.2 eq) via syringe.[21]

- Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir for the required time (monitor by TLC).[21]
- Upon completion, cool the mixture to room temperature.[21]
- Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).[21]
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

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Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[22][23][24] It is a reliable method for the formation of carbon-carbon triple bonds.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a procedure for the coupling of **7-Bromo-2-methoxyquinoline** with a terminal alkyne.

Reaction Scheme: **7-Bromo-2-methoxyquinoline** + Terminal Alkyne --(Pd/Cu Catalyst, Base)--> 7-Alkynyl-2-methoxyquinoline

Materials and Equipment:

- **7-Bromo-2-methoxyquinoline**
- Terminal alkyne (1.1 - 1.2 equivalents)[[22](#)]
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 equivalents)[[22](#)]
- Copper(I) iodide (CuI , 0.025 - 0.10 equivalents)[[22](#)][[25](#)]
- Base (e.g., Triethylamine or Diisopropylamine, 2-7 equivalents)[[22](#)][[25](#)]
- Anhydrous and degassed solvent (e.g., THF or Toluene)[[22](#)][[25](#)]
- Schlenk flask or sealed tube
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **7-Bromo-2-methoxyquinoline** (1.0 eq), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 eq), and copper(I) iodide (0.025 eq).[[22](#)]
- Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., diisopropylamine, 7.0 eq).[[22](#)]
- Add the terminal alkyne (1.1 eq) to the reaction mixture.[[22](#)]
- Stir the reaction mixture at room temperature or heat as required.[[22](#)][[25](#)][[26](#)]
- Monitor the reaction progress by TLC.[[26](#)]
- Upon completion, dilute the mixture with a suitable organic solvent (e.g., Et_2O or ethyl acetate) and filter through a pad of Celite to remove catalyst residues.[[22](#)][[25](#)]

- Wash the filtrate with saturated aqueous ammonium chloride solution and brine.[22][25][26]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[22][25][26]
- Purify the crude product by silica gel column chromatography.[22][26]

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caption: "Simplified mechanism of the Sonogashira coupling."
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Quantitative Data Summary

The following tables summarize typical reaction yields and biological activities of compounds synthesized using quinoline-based building blocks.

Table 1: Representative Yields for Cross-Coupling Reactions

Reaction Type	Substrate	Coupling Partner	Catalyst System	Yield (%)	Reference
Suzuki-Miyaura	7-Bromo-1H-indole derivative	Arylboronic acid	Pd(dppf)Cl ₂ / K ₂ CO ₃	High	[13]
Buchwald-Hartwig	7-Bromo-1-tetralone	Benzophenone imine	Pd(OAc) ₂ / BINAP / Cs ₂ CO ₃	Not specified	[21]
Sonogashira	Aryl Halide	Terminal Alkyne	Pd(PPh ₃) ₂ Cl ₂ / CuI / DIPA	89%	[22]

Table 2: Biological Activity of Synthesized Quinoline Derivatives

Compound Class	Target	Lead Compound	IC ₅₀ Value	Cell Lines	Reference
6,7-dimethoxy-4-anilinoquinolines	c-Met	Compound 12n	0.030 ± 0.008 μM	A549, MCF-7, MKN-45	[2][3][4]
6,7-dimethoxyquinazolines	VEGFR-2	Compound 14b	0.016 ± 0.002 μM	Hep-G2, MCF-7	[6]
4-(2-fluorophenoxy)-7-methoxyquinazolines	EGFR/c-Met	TS-41	68.1 nM (EGFR), 0.26 nM (c-Met)	A549-P, H1975, PC-9	[27]
Bis([2,2,2]triazolo)[4,3-a:3',4'-c]quinoxaline-5-s	VEGFR-2	Compound 23j	3.7 nM	HepG2, MCF-7	[28]

Conclusion

7-Bromo-2-methoxyquinoline is a highly valuable and versatile building block in modern organic synthesis. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a robust platform for the synthesis of diverse and complex molecules. The successful application of these synthetic strategies has led to the discovery of potent inhibitors of key biological targets such as c-Met and VEGFR-2, highlighting the importance of this scaffold in the development of new therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of drug discovery and development.

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